Oleanic acid;Caryophyllin
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Overview
Description
Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in over 1600 plant species, particularly in the Oleaceae family, including olives (Olea europaea). It serves as a protective agent in plants, preventing water loss and acting as a defense barrier against pathogens and herbivores . Oleanolic acid is known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleanolic acid can be synthesized through various methods, including the oxidation of beta-amyrin, a precursor triterpenoid. The biosynthesis of oleanolic acid involves the conversion of squalene to 2,3-oxidosqualene, followed by cyclization to form beta-amyrin. This is then oxidized by cytochrome P450 enzymes to produce oleanolic acid .
Industrial Production Methods: Industrial extraction of oleanolic acid often involves the use of green solvents such as dimethyl carbonate, which allows for efficient and selective extraction from plant sources like grape pomace . Other methods include soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction .
Chemical Reactions Analysis
Types of Reactions: Oleanolic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to form compounds like amyrin and taraxasterol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Esterification: Acetic anhydride and pyridine are used to form acetyl esters.
Major Products: The major products formed from these reactions include ursolic acid (an isomer), amyrin, and taraxasterol .
Scientific Research Applications
Oleanolic acid has a wide range of applications in scientific research:
Mechanism of Action
Oleanolic acid exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the Akt/mTOR, NF-κB, and STAT3/6 pathways.
Antidiabetic: Enhances insulin response, preserves β-cell functionality, and modulates enzymes involved in insulin biosynthesis and secretion.
Anticancer: Interferes with various stages of cancer development, including cell proliferation, apoptosis, and metastasis.
Comparison with Similar Compounds
Oleanolic acid is often compared with other pentacyclic triterpenoids such as:
Ursolic Acid: An isomer of oleanolic acid with similar biological properties.
Betulinic Acid: Known for its anticancer and antiviral activities.
Lantanolic Acid: Another triterpenoid with potential medicinal applications.
Oleanolic acid stands out due to its broad spectrum of biological activities and its presence in a wide variety of plant species, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C30H50O4 |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;hydrate |
InChI |
InChI=1S/C30H48O3.H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);1H2/t20?,21?,22?,23?,27-,28+,29+,30-;/m0./s1 |
InChI Key |
GCHXFNUDFIZZHJ-KCPMADTJSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O |
Origin of Product |
United States |
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